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molecular formula C7H17N2OP B8432077 1-[(Dimethylphosphoryl)methyl]piperazine

1-[(Dimethylphosphoryl)methyl]piperazine

Cat. No. B8432077
M. Wt: 176.20 g/mol
InChI Key: IYMUNSAIIAKDRC-UHFFFAOYSA-N
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Patent
US08461167B2

Procedure details

tert-butyl 4-[(dimethylphosphoryl)methyl]piperazine-1-carboxylate (1.01 g, 3.66 mmole) was dissolved in 7 mL of anhydrous dichloromethane. At 0° C., 7 mL of TFA:DCM=1:1 solution was added in 3 portions. The reaction mixture was stirred at this temperature for 15 minutes before another 3.5 mL of TFA was added, and then continued to stir at room temperature for 2 hours. Volatile components were evaporated and yield light yellow oil. The crude mixture was directly carried into next step. MS (LC/MS): 199.2 [M+Na]
Name
tert-butyl 4-[(dimethylphosphoryl)methyl]piperazine-1-carboxylate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([CH2:5][N:6]1[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1)([CH3:4])=[O:3].C(O)(C(F)(F)F)=O>ClCCl>[CH3:4][P:2]([CH2:5][N:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)([CH3:1])=[O:3]

Inputs

Step One
Name
tert-butyl 4-[(dimethylphosphoryl)methyl]piperazine-1-carboxylate
Quantity
1.01 g
Type
reactant
Smiles
CP(=O)(C)CN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Volatile components were evaporated
CUSTOM
Type
CUSTOM
Details
yield light yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CP(=O)(C)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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